2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
Overview
Description
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is an organic compound that features a sulfinyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to sulfoxidation to introduce the sulfinyl group, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as zinc bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the amine derivative without the sulfinyl group.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid exerts its effects involves interactions with specific molecular targets. The sulfinyl group can interact with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-((2-Bromobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
- 2-((2-((2-Fluorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
- 2-((2-((2-Methylbenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
Uniqueness
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where the chlorobenzyl
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfinylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(17)7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFNCKVXNSLXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CS(=O)CC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155784 | |
Record name | 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-69-4 | |
Record name | 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338793-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-[[(2-Chlorophenyl)methyl]amino]-2-oxoethyl]sulfinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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